molecular formula C29H28O7 B12887808 7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one CAS No. 38153-31-0

7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one

Cat. No.: B12887808
CAS No.: 38153-31-0
M. Wt: 488.5 g/mol
InChI Key: ORSRGCTUOOEOBQ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the naphthofuran core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyloxy and methoxy groups: These groups can be introduced through etherification reactions using appropriate reagents.

    Addition of the trimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one: shares structural similarities with other naphthofuran derivatives and phenyl ether compounds.

Uniqueness

    Structural Features: The combination of benzyloxy, methoxy, and trimethoxyphenyl groups in a naphthofuran framework is unique and contributes to the compound’s distinct properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

38153-31-0

Molecular Formula

C29H28O7

Molecular Weight

488.5 g/mol

IUPAC Name

7-methoxy-6-phenylmethoxy-4-(3,4,5-trimethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C29H28O7/c1-31-22-11-18-10-20-16-36-29(30)27(20)26(19-12-24(32-2)28(34-4)25(13-19)33-3)21(18)14-23(22)35-15-17-8-6-5-7-9-17/h5-9,11-14,20H,10,15-16H2,1-4H3

InChI Key

ORSRGCTUOOEOBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(CC4=CC(=C(C=C42)OCC5=CC=CC=C5)OC)COC3=O

Origin of Product

United States

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